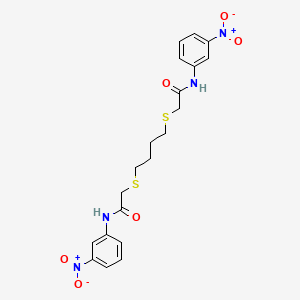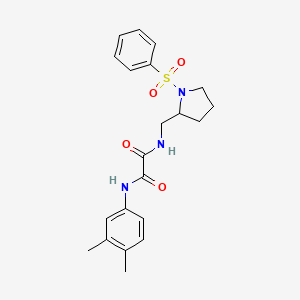![molecular formula C17H15N3O7S2 B2807340 N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 899995-74-5](/img/structure/B2807340.png)
N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetylsulfamoyl group, a phenyl group, and a benzo[d]isothiazol-2(3H)-yl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a rigid, planar structure due to the presence of the phenyl and benzo[d]isothiazol-2(3H)-yl groups. The acetylsulfamoyl group may add some flexibility to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might have a high melting point and be soluble in certain organic solvents .Applications De Recherche Scientifique
Synthesis Techniques and Intermediates N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide and its derivatives have been synthesized through various methods for potential applications in scientific research. For instance, the amidation process and subsequent hydrolysis have been used to obtain related compounds with high yields, showcasing the compound's versatility in chemical synthesis processes (Xu & Trudell, 2005). This methodology is crucial for labeling studies and understanding the pharmacokinetics of related compounds.
Biological Activity and Applications Several studies have focused on the biological activity of derivatives of this compound, revealing its potential in various applications:
Antibacterial and Antifungal Properties : Novel compounds synthesized from related chemical structures have demonstrated significant antibacterial and antifungal effects, indicating their potential as new antimicrobial agents. For example, Schiff base derivatives have been examined for their minimum inhibition concentrations against different strains of bacteria and fungi, showing varying degrees of effectiveness (Maru, Patel, & Yadav, 2015).
Antitumor Activity : Derivatives have been synthesized and screened for antitumor activity against human tumor cell lines, with some compounds exhibiting considerable activity. This highlights the compound's role in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Insecticidal and Proinsecticidal Activity : Modifications and synthesis of related compounds have also been explored for their efficacy as insecticides, with some showing promising results in broad-spectrum insecticidal activity. The study of their metabolism in various species further underscores the potential for targeted pest control applications (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Chemical Modifications and Structure-Activity Relationships (SAR) Research into the chemical modification of this compound and its derivatives has led to a better understanding of their structure-activity relationships. For instance, the synthesis and evaluation of new derivatives for their analgesic and anti-inflammatory activities have shown promising results, contributing to the development of novel therapeutic agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7S2/c1-11(21)19-28(24,25)13-8-6-12(7-9-13)18-16(22)10-20-17(23)14-4-2-3-5-15(14)29(20,26)27/h2-9H,10H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHGWUIWGVWVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)
![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)
![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)